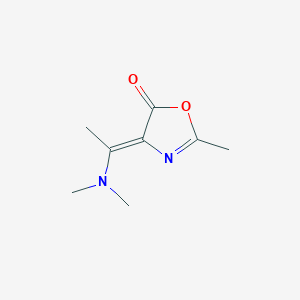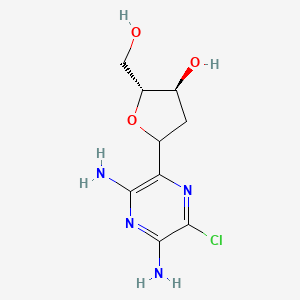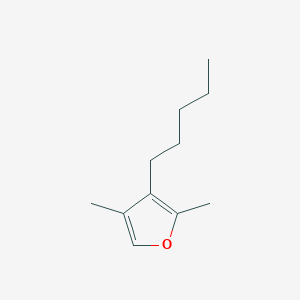
2,4-Dimethyl-3-pentylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-3-pentylfuran is an organic compound with the molecular formula C11H18O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-pentylfuran can be achieved through various methods. One common approach involves the reaction of sulfur ylides with alkyl acetylenic carboxylates. This method provides a direct and simple strategy for the synthesis of polysubstituted furans, including this compound . The reaction typically involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-3-pentylfuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of furan-2,4-dicarboxylates and other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring into more saturated compounds.
Substitution: Substitution reactions can introduce different functional groups into the furan ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,4-dicarboxylates, while substitution reactions can produce a wide range of functionalized furans .
Applications De Recherche Scientifique
2,4-Dimethyl-3-pentylfuran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in studies related to its biological activity and potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-3-pentylfuran involves its interaction with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentylfuran: Known for its use as an aggregation attractant for wireworms.
2,4-Dimethyl-3-pentanol: A related compound with different functional groups and properties.
Polysubstituted Furans: A broad class of compounds with similar structures but varying functional groups and applications.
Uniqueness
2,4-Dimethyl-3-pentylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
77547-20-7 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
2,4-dimethyl-3-pentylfuran |
InChI |
InChI=1S/C11H18O/c1-4-5-6-7-11-9(2)8-12-10(11)3/h8H,4-7H2,1-3H3 |
Clé InChI |
QXCKSFIWKXNRJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(OC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


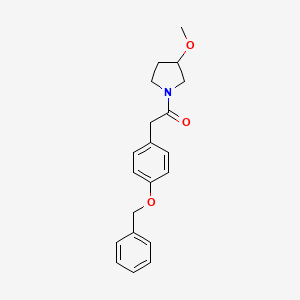
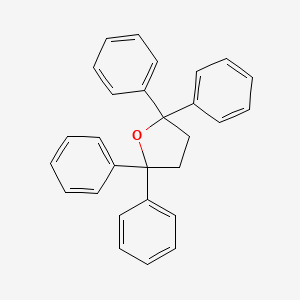
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)

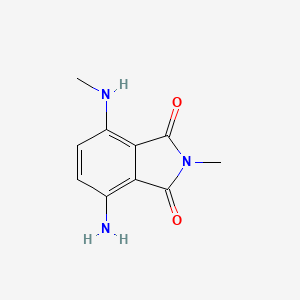
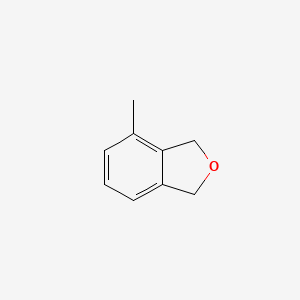
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)

![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)
![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
